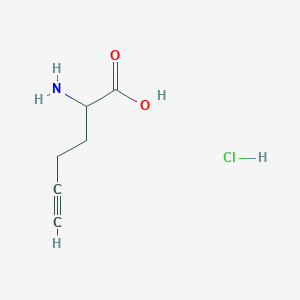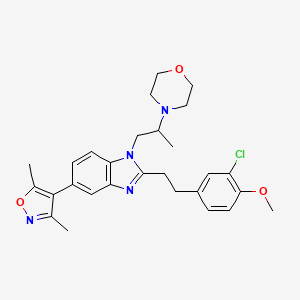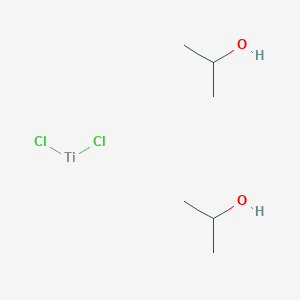![molecular formula C22H27ClO3 B13398371 1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one](/img/structure/B13398371.png)
1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyproterone is a steroidal antiandrogen that was studied in the 1960s and 1970s. It is a precursor to cyproterone acetate, which is widely used as a medication. Cyproterone itself was never introduced for medical use, but its acetate form has significant applications in treating androgen-dependent conditions such as acne, excessive body hair growth, early puberty, and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyproterone acetate is synthesized from solasodine, a compound extracted from the leaves of the tropical plant Solanum laciniatum. The synthesis involves an 18-step procedure, which includes various chemical reactions such as oxidation, reduction, and esterification .
Industrial Production Methods: The industrial production of cyproterone acetate involves large-scale synthesis using solasodine as the starting material. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cyproterone acetate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the cyproterone acetate molecule.
Substitution: Substitution reactions can occur at various positions on the steroidal backbone.
Common Reagents and Conditions:
Oxidation: Benzoyl peroxide is commonly used for selective oxidation.
Reduction: Various reducing agents can be employed depending on the desired modification.
Substitution: Conditions vary based on the specific substitution reaction being performed.
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Cyproterone acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal antiandrogens and their chemical properties.
Biology: Investigated for its effects on androgen receptors and its role in regulating androgen-dependent processes.
Medicine: Widely used in the treatment of androgen-dependent conditions such as prostate cancer, acne, and excessive body hair growth.
Industry: Employed in the pharmaceutical industry for the production of medications targeting androgen-dependent conditions
Mechanism of Action
Cyproterone acetate exerts its effects by blocking the binding of dihydrotestosterone to androgen receptors. This prevents androgens from binding to their receptors, thereby inhibiting their biological effects. Additionally, cyproterone acetate suppresses luteinizing hormone, which in turn reduces testosterone levels . This dual mechanism makes it effective in treating conditions that are driven by androgens.
Comparison with Similar Compounds
Flutamide: A nonsteroidal antiandrogen used in the treatment of prostate cancer.
Bicalutamide: Another nonsteroidal antiandrogen with similar applications.
Spironolactone: A diuretic with antiandrogenic properties, used in the treatment of acne and hirsutism.
Medroxyprogesterone acetate: A progestin with antiandrogenic activity.
Finasteride and Dutasteride: 5α-reductase inhibitors used in the treatment of androgenic alopecia and benign prostatic hyperplasia.
Uniqueness of Cyproterone Acetate: Cyproterone acetate is unique due to its dual action as both an antiandrogen and a progestin. This combination allows it to effectively reduce androgen levels and block androgen receptors, making it highly effective in treating androgen-dependent conditions .
Properties
IUPAC Name |
15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHUSLJJMDGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859698 |
Source


|
| Record name | 1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
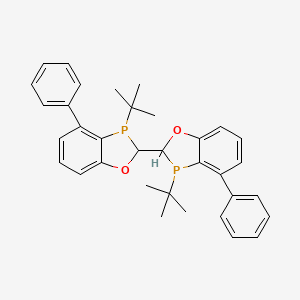
![N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B13398306.png)

![13-(2,4-Difluoroanilino)-5-(2,3-dihydroxypropoxy)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B13398317.png)
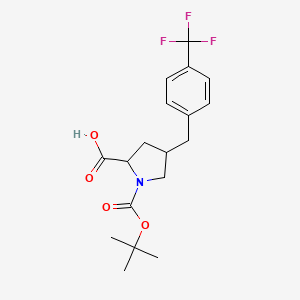
![2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B13398322.png)
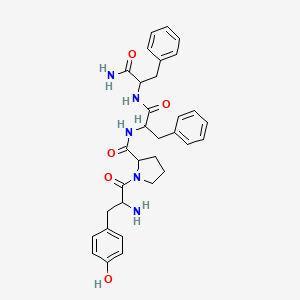
![N-[1-[3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide](/img/structure/B13398328.png)
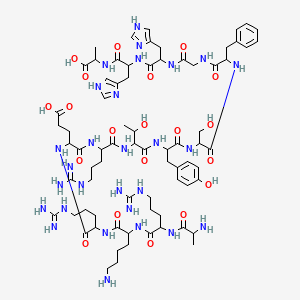
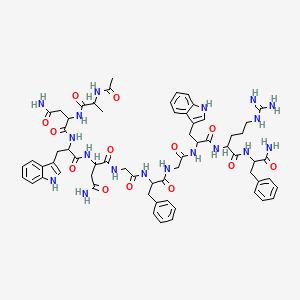
![(1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B13398349.png)
